Bepafant

Descripción

RN given from Toxlit 6/90; PAF antagonist

Propiedades

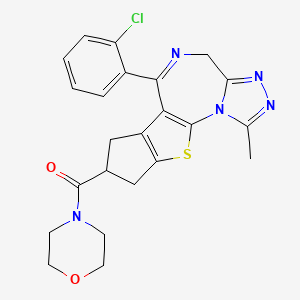

IUPAC Name |

[9-(2-chlorophenyl)-3-methyl-16-thia-2,4,5,8-tetrazatetracyclo[8.6.0.02,6.011,15]hexadeca-1(10),3,5,8,11(15)-pentaen-13-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5O2S/c1-13-26-27-19-12-25-21(15-4-2-3-5-17(15)24)20-16-10-14(11-18(16)32-23(20)29(13)19)22(30)28-6-8-31-9-7-28/h2-5,14H,6-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYVRZOREBYLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C4=C(S3)CC(C4)C(=O)N5CCOCC5)C(=NC2)C6=CC=CC=C6Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869589 | |

| Record name | [6-(2-Chlorophenyl)-1-methyl-8,9-dihydro-4H,7H-cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-8-yl](morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114776-28-2 | |

| Record name | [6-(2-Chlorophenyl)-8,9-dihydro-1-methyl-4H,7H-cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-8-yl]-4-morpholinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114776-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bepafant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114776282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BEPAFANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKS724B66O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bepafant: A Technical Guide to its Function as a Platelet-Activating Factor (PAF) Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bepafant (also known as WEB 2170) is a potent and selective synthetic antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] A thieno-triazolodiazepine derivative, this compound has been extensively utilized as a research tool in both in vitro and in vivo studies to elucidate the physiological and pathological roles of the PAF signaling pathway.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This compound is a racemic mixture, with the S-enantiomer (S-Bepafant) being the active component and the distomer (WEB2387) being inactive.[1][3]

Mechanism of Action

This compound functions as a competitive antagonist at the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) that plays a significant role in inflammatory and thrombotic responses.[1][4] By binding to the PAFR with high affinity, this compound prevents the endogenous ligand, PAF, from activating the receptor. This inhibition blocks the downstream signaling cascades that lead to various cellular responses, including platelet and neutrophil aggregation, increased vascular permeability, hypotension, and bronchoconstriction.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's binding affinity and inhibitory activity.

Table 1: In Vitro Binding Affinity and Potency of this compound and its Enantiomers

| Compound | Parameter | Species | Tissue/Cell Type | Value | Reference |

| This compound | KD | Human | Platelets | 16 nM | [1] |

| S-Bepafant | KD | Human | Platelets | 14 nM | [4] |

| This compound | IC50 (Platelet Aggregation) | Human | Platelets | 310 nM | [1] |

| S-Bepafant | IC50 (Platelet Aggregation) | Human | Platelets | 350 nM | [4] |

| This compound | IC50 (Neutrophil Aggregation) | Human | Neutrophils | 830 nM | [1] |

Table 2: In Vivo Efficacy of this compound

| Compound | Parameter | Species | Administration | Value (mg/kg) | Reference |

| This compound | ED50 (Respiratory Flow) | Guinea Pig | p.o. | 0.021 | [1] |

| This compound | ED50 (Respiratory Flow) | Guinea Pig | i.v. | 0.007 | [1] |

| This compound | ED50 (Hypotension) | Rat | p.o. | 0.05 - 1 | [2] |

| This compound | ED50 (Hypotension) | Rat | i.v. | 0.001 - 0.1 | [2] |

Signaling Pathways

The activation of the PAF receptor initiates a complex network of intracellular signaling pathways. This compound, by blocking the initial binding of PAF, prevents the activation of these cascades.

Caption: this compound competitively antagonizes the PAF receptor, inhibiting downstream signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound's activity.

Radioligand Binding Assay ([3H]PAF Displacement)

This assay quantifies the binding affinity of this compound to the PAF receptor by measuring its ability to displace a radiolabeled ligand, [3H]PAF.

Caption: Workflow for determining this compound's binding affinity via radioligand displacement.

Methodology:

-

Preparation of Human Platelet Membranes:

-

Obtain platelet-rich plasma (PRP) from healthy human donors.

-

Isolate platelets by centrifugation.

-

Wash the platelet pellet multiple times in a suitable buffer (e.g., Tyrode's buffer).

-

Lyse the platelets via sonication or hypotonic shock.

-

Isolate the membrane fraction by differential centrifugation.

-

Resuspend the membrane pellet in a binding buffer.

-

-

Binding Assay:

-

In a series of tubes, add a fixed concentration of [3H]PAF.

-

Add increasing concentrations of unlabeled this compound to competitively displace the [3H]PAF.

-

Include control tubes for total binding (only [3H]PAF) and non-specific binding ( [3H]PAF in the presence of a high concentration of unlabeled PAF).

-

Add the prepared platelet membranes to each tube.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a specific duration to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove any unbound [3H]PAF.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific [3H]PAF binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [3H]PAF binding) from the resulting sigmoidal curve.

-

Calculate the equilibrium dissociation constant (KD) using the Cheng-Prusoff equation.

-

PAF-Induced Platelet Aggregation Assay

This functional assay measures the ability of this compound to inhibit platelet aggregation induced by PAF.

Caption: Workflow for assessing this compound's inhibition of PAF-induced platelet aggregation.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at a low speed to separate the PRP from red and white blood cells.

-

Carefully collect the PRP supernatant.

-

-

Platelet Aggregation Measurement:

-

Place a sample of PRP into a cuvette in a light transmission aggregometer and establish a baseline light transmission.

-

Add a specific concentration of this compound (or vehicle control) to the PRP and allow it to pre-incubate for a short period.

-

Initiate platelet aggregation by adding a fixed, sub-maximal concentration of PAF.

-

Record the change in light transmission over time as the platelets aggregate. Maximum aggregation is represented by an increase in light transmission.

-

-

Data Analysis:

-

Measure the maximum aggregation for each concentration of this compound.

-

Calculate the percentage inhibition of aggregation relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of PAF-induced platelet aggregation.

-

Clinical Studies Overview

Conclusion

This compound is a well-characterized, potent, and selective PAF receptor antagonist that has been instrumental in defining the role of the PAF signaling pathway in a multitude of physiological and pathological processes. Its high affinity for the PAF receptor and its efficacy in inhibiting PAF-induced cellular responses in both in vitro and in vivo models are well-documented. While its clinical development has been limited, this compound remains an invaluable tool for researchers investigating the complex roles of platelet-activating factor in inflammation, thrombosis, and other disease states.

References

Discovery and history of Bepafant (WEB 2170)

An In-depth Technical Guide to Bepafant (WEB 2170): Discovery, Mechanism, and Preclinical Profile

Introduction

This compound (WEB 2170) is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] Developed as a pharmacological improvement on its predecessor, Apafant (WEB 2086), this compound has demonstrated superior in vivo potency in various preclinical models of inflammation and allergic response.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, history, and key scientific data related to this compound, intended for researchers, scientists, and professionals in drug development.

Discovery and History

This compound emerged from research focused on the thienotriazolodiazepine scaffold, which was also the basis for Apafant.[1][5] While Apafant was a potent PAF antagonist, this compound was developed to exhibit enhanced in vivo activity.[1][2] First disclosed in 1990, this compound quickly became a widely used tool for studying the physiological and pathological roles of the PAF pathway.[1] It is a racemic mixture, with the S-enantiomer (S-Bepafant) being the active eutomer and the R-enantiomer (WEB 2387) serving as the inactive distomer, making it a useful negative control in experiments.[1][3]

Mechanism of Action

This compound functions as a competitive antagonist at the PAF receptor (PAFR), a G-protein-coupled receptor (GPCR).[1] By binding to PAFR, this compound prevents the binding of the endogenous ligand, PAF, a potent phospholipid mediator involved in a wide range of inflammatory and thrombotic processes.[1] The downstream signaling pathways of PAFR activation, which this compound inhibits, include the activation of the mitogen-activated protein kinase (MAPK) pathway and phosphoinositol turnover.[1][6]

Signaling Pathway

The following diagram illustrates the PAF receptor signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Assay | Value | Reference |

| KD | Human | [³H]PAF binding displacement on platelets | 16 nM | [1][6] |

| IC₅₀ | Human | PAF-induced platelet aggregation | 310 nM (0.3 µM) | [1][2][6] |

| IC₅₀ | Human | PAF-induced neutrophil aggregation | 830 nM (0.83 µM) | [1][2][6] |

| pA₂ | Horse | In vitro platelet aggregation | 7.21 | [7] |

Table 2: In Vivo Activity of this compound

| Species | Model | Route | ED₅₀ / Effective Dose | Reference |

| Guinea Pig | PAF-induced effects | p.o. | 0.021 mg/kg | [1] |

| Guinea Pig | PAF-induced effects | i.v. | 0.007 mg/kg | [1] |

| Guinea Pig | PAF-induced intrathoracic platelet accumulation | p.o. | 0.005 - 0.5 mg/kg (dose-dependent abrogation) | [2] |

| Guinea Pig | PAF-induced intrathoracic platelet accumulation | i.v. | 0.005 - 0.05 mg/kg (dose-dependent abrogation) | [2] |

| Mouse (NMRI) | PAF-induced lethality | p.o. | 0.01 - 1 mg/kg (protective effect) | [2] |

| Mouse (NMRI) | PAF-induced lethality | i.v. | 0.005 - 0.1 mg/kg (protective effect) | [2] |

| Rat | PAF-induced hypotension | p.o. | 0.05 - 1 mg/kg (dose-related inhibition) | [2] |

| Rat | PAF-induced hypotension | i.v. | 0.001 - 0.1 mg/kg (dose-related inhibition) | [2] |

| Rat | PAF-induced paw edema | - | More potent than Apafant | [1][3][4] |

| Rabbit | Ischemic skeletal muscle | local infusion | Significantly improved muscle survival | [8] |

| Cat | Myocardial ischemia and reperfusion | i.v. | 1 mg/kg bolus + 2 mg/kg/hr | [9] |

| Horse | PAF-induced ex vivo platelet aggregation | i.v. | 0.1 mg/kg (greater inhibition than WEB 2086) | [7] |

Table 3: Pharmacokinetic Properties

| Species | Parameter | Route | Value |

| Rat | Half-life (t₁/₂) | p.o. | ~5 - 6 hours |

| Rat | Half-life (t₁/₂) | i.v. | ~1.1 - 2.3 hours |

Experimental Protocols

[³H]PAF Binding Assay

Objective: To determine the binding affinity (KD) of this compound for the human PAF receptor.

Methodology:

-

Human platelets are isolated and prepared as a membrane fraction.

-

A constant concentration of radiolabeled [³H]PAF is incubated with the platelet membranes.

-

Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with [³H]PAF for binding to the PAF receptor.

-

After reaching equilibrium, the bound and free [³H]PAF are separated by filtration.

-

The amount of bound radioactivity is measured using a scintillation counter.

-

The KD is calculated from the concentration of this compound that inhibits 50% of the specific binding of [³H]PAF.

PAF-Induced Platelet Aggregation Assay

Objective: To determine the inhibitory effect (IC₅₀) of this compound on PAF-induced human platelet aggregation.

Methodology:

-

Platelet-rich plasma (PRP) is prepared from fresh human blood.

-

The PRP is placed in an aggregometer, a device that measures changes in light transmission as platelets aggregate.

-

A baseline light transmission is established.

-

Various concentrations of this compound or a vehicle control are pre-incubated with the PRP.

-

PAF is added to induce platelet aggregation, and the change in light transmission is recorded over time.

-

The IC₅₀ is determined as the concentration of this compound that inhibits the PAF-induced aggregation by 50%.

The following diagram outlines the general workflow for an in vitro platelet aggregation experiment.

In Vivo Models

PAF-Induced Hypotension in Rats: Anesthetized rats are instrumented to monitor blood pressure. This compound is administered either orally or intravenously at various doses prior to an intravenous challenge with PAF. The dose-dependent inhibition of the hypotensive response to PAF is then quantified.[2]

PAF-Induced Lethality in Mice: Elderly NMRI mice are treated with this compound (orally or intravenously) or a control vehicle. Subsequently, a lethal dose of PAF is administered, and the survival rate is monitored.[2]

Selectivity

This compound is highly selective for the PAF receptor. It shows little to no inhibitory action against platelet or neutrophil aggregation induced by other agonists.[1][2] Despite its thienotriazolodiazepine structure, which is similar to CNS-acting benzodiazepines, this compound exhibits only weak cross-reactivity with the central benzodiazepine receptor.[1]

Conclusion

This compound (WEB 2170) is a well-characterized, potent, and selective PAF receptor antagonist with demonstrated efficacy in a wide array of in vitro and in vivo models. Its superior in vivo potency compared to its predecessor, Apafant, has made it an invaluable tool for elucidating the role of PAF in various pathophysiological processes. The data presented in this guide underscore its utility as a reference compound in PAF-related research and drug discovery.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Pharmacologic activity of this compound (WEB 2170), a new and selective hetrazepinoic antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. opnme.com [opnme.com]

- 4. Pardon Our Interruption [opnme.com]

- 5. Apafant - Wikipedia [en.wikipedia.org]

- 6. Pardon Our Interruption [opnme.com]

- 7. A comparison of the actions of platelet activating factor (PAF) antagonists WEB 2170 and WEB 2086 in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Platelet-activating factor (PAF) receptor antagonism by WEB 2170 improves the survival of ischaemic skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of the cardioprotective actions of WEB-2170, this compound, a platelet activating factor antagonist, in myocardial ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Bepafant and its Enantiomers: A Technical Guide to a Potent PAF Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bepafant (WEB 2170) is a potent and specific synthetic antagonist of the Platelet-Activating Factor (PAF) receptor, belonging to the thienotriazolodiazepine class of compounds.[1][2] It is a racemic mixture, comprising the active (S)-enantiomer, S-Bepafant, and the largely inactive (R)-enantiomer, WEB2387.[1][2] This technical guide provides an in-depth overview of the racemic mixture of this compound and its individual enantiomers, focusing on their pharmacological properties, mechanism of action, and the experimental methodologies used for their evaluation. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

Platelet-Activating Factor (PAF) is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1] The biological effects of PAF are mediated through its interaction with a specific G-protein coupled receptor, the PAF receptor (PAFR).[1] Antagonism of the PAFR is a promising therapeutic strategy for a variety of inflammatory and cardiovascular diseases.

This compound has emerged as a valuable research tool for investigating the role of the PAF pathway in various disease models.[1][2] It is a pharmacologically improved derivative of Apafant, demonstrating higher potency in in-vivo models.[1][2] Understanding the distinct properties of its racemic form and its individual enantiomers is crucial for the accurate interpretation of experimental results and for the potential development of enantiomerically pure therapeutic agents.

Chemical and Physical Properties

This compound is a chiral molecule, and its racemic mixture consists of a 1:1 ratio of the (S)- and (R)-enantiomers.[3][4][5] The (S)-enantiomer, S-Bepafant, is the eutomer, possessing the majority of the pharmacological activity.[1][2] The (R)-enantiomer, WEB2387, is the distomer and is considered largely inactive, serving as a useful negative control in experiments.[2]

Pharmacological Data

The pharmacological activity of this compound and its enantiomers has been characterized through a variety of in-vitro and in-vivo studies. The following tables summarize the key quantitative data.

Table 1: In-Vitro Activity of this compound and its Enantiomers

| Compound | Target | Assay | Species | Value | Unit | Reference |

| This compound | PAF Receptor | [3H]PAF Displacement (KD) | Human Platelets | 16 | nM | [1] |

| S-Bepafant | PAF Receptor | [3H]PAF Displacement (KD) | Human Platelets | 14 | nM | [6] |

| This compound | PAF-induced Platelet Aggregation | IC50 | Human | 310 | nM | [1] |

| S-Bepafant | PAF-induced Platelet Aggregation | IC50 | Human | 350 | nM | [6] |

| This compound | PAF-induced Neutrophil Aggregation | IC50 | Human | 830 | nM | [1][2] |

| This compound | Benzodiazepine Receptor Inhibition | Ki | Rat | 3495 | nM | [2] |

Table 2: In-Vivo Activity of this compound and its Enantiomers in Guinea Pigs

| Compound | Model | Route of Administration | ED50 | Unit | Reference |

| This compound | PAF-induced Bronchoconstriction | Oral | 0.021 | mg/kg | [1][7] |

| This compound | PAF-induced Bronchoconstriction | Intravenous | 0.007 | mg/kg | [1] |

| S-Bepafant ((-)-WEB 2170) | PAF-induced Bronchoconstriction | Oral | 0.018 | mg/kg | [7] |

| WEB2387 ((+)-WEB 2170) | PAF-induced Bronchoconstriction | Oral | 1.55 | mg/kg | [7] |

| This compound | PAF-induced Hypotension (MAP) | Oral | comparable to bronchoconstriction | mg/kg | [1] |

| This compound | PAF-induced Hypotension (MAP) | Intravenous | comparable to bronchoconstriction | mg/kg | [1] |

| S-Bepafant | PAF-induced Hypotension (MAP) | Intravenous | 0.005 | mg/kg | [8] |

Table 3: Pharmacokinetic Parameters

| Compound | Species | Parameter | Value | Unit | Reference |

| This compound | Rat | t1/2 | 5.4 | h | [9] |

| Apafant | Rat | t1/2 | 3.1 | h | [9] |

Mechanism of Action and Signaling Pathways

This compound and its active enantiomer, S-Bepafant, exert their pharmacological effects by competitively inhibiting the binding of PAF to the PAF receptor.[1] The PAF receptor is a G-protein coupled receptor that, upon activation by PAF, initiates a cascade of intracellular signaling events.[1] These events include the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). These signaling pathways ultimately lead to various cellular responses, such as platelet and neutrophil aggregation, inflammation, and bronchoconstriction.[10] By blocking the initial binding of PAF, this compound effectively inhibits these downstream effects.

Caption: PAF Receptor Signaling Pathway and this compound's Mechanism of Action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and its enantiomers.

In-Vitro Assays

This assay determines the binding affinity of a compound to the PAF receptor by measuring its ability to displace a radiolabeled ligand, [3H]PAF.

-

Materials:

-

Washed human platelets

-

[3H]PAF (radioligand)

-

Unlabeled PAF (for non-specific binding determination)

-

Test compounds (this compound, S-Bepafant, etc.)

-

Binding buffer (e.g., Tyrode's buffer with 0.25% BSA)

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Prepare washed human platelets and resuspend in binding buffer.

-

In a series of tubes, add a fixed concentration of [3H]PAF.

-

For total binding, add buffer. For non-specific binding, add a high concentration of unlabeled PAF.

-

For competitive binding, add increasing concentrations of the test compound.

-

Add the platelet suspension to each tube and incubate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the KD or Ki values by analyzing the competitive binding data using appropriate software (e.g., Prism).

-

References

- 1. karger.com [karger.com]

- 2. Bronchoconstriction and eosinophil recruitment in guinea pig lungs after platelet activating factor administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Using guinea pigs in studies relevant to asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Effect of platelet activating factor (PAF) on blood flow distribution in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suppression of PAF-induced bronchoconstriction in the guinea-pig by oxatomide: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

WEB2387 as an Inactive Distomer of Bepafant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of WEB2387, the inactive distomer of the platelet-activating factor (PAF) receptor antagonist, bepafant. This compound is a racemic mixture comprising the active S-enantiomer (eutomer) and the inactive R-enantiomer, WEB2387. This document details the pharmacological properties of WEB2387, presenting its role as an essential negative control in studies involving this compound and its active counterpart. Quantitative data on receptor binding and in vivo activity are presented in structured tables, alongside detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of WEB2387's scientific application.

Introduction

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a multitude of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis.[1][2] The biological effects of PAF are mediated through its interaction with the PAF receptor (PAFR), a G-protein coupled receptor.[1][2] Consequently, the development of PAFR antagonists has been a significant area of research for therapeutic intervention in various inflammatory diseases.

This compound (WEB 2170) is a potent and specific synthetic antagonist of the PAF receptor, belonging to the thieno-triazolodiazepine class of compounds.[2][3] It is a racemic mixture, consisting of two enantiomers: the active S-bepafant (the eutomer) and the inactive R-bepafant, also known as WEB2387 (the distomer).[2] The significant difference in pharmacological activity between these two enantiomers makes WEB2387 an ideal negative control for in vitro and in vivo experiments designed to investigate the specific effects of PAFR antagonism by this compound.[1] This guide explores the core characteristics of WEB2387, providing the necessary technical details for its effective use in research settings.

Pharmacological Data

The pharmacological activity of WEB2387 is best understood in direct comparison to its active counterpart, S-bepafant, and the racemic mixture, this compound. The following tables summarize the key quantitative data, highlighting the disparity in their effects.

Table 1: In Vitro Receptor Binding and Platelet Aggregation

| Compound | Molecular Weight (Da) | Receptor Binding (K D ) [nM], human platelets | Platelet Aggregation (IC 50 ) [nM], human |

| S-Bepafant | 468.0 | 14 | 350 |

| This compound (racemate) | 468.0 | 16 | 310 |

| WEB2387 (distomer) | 468.0 | 660 | 8790 |

| Apafant (related compound) | 456.0 | 15 | 170 |

Data sourced from opnMe.com by Boehringer Ingelheim.[4]

Table 2: In Vivo Potency in Guinea Pig Model of PAF-Induced Bronchoconstriction

| Compound | Respiratory Flow ED 50 [mg/kg] (p.o.) | Respiratory Flow ED 50 [mg/kg] (i.v.) | Mean Arterial Pressure ED 50 [mg/kg] (p.o.) | Mean Arterial Pressure ED 50 [mg/kg] (i.v.) |

| S-Bepafant | 0.018 | 0.004 | 0.027 | 0.005 |

| This compound (racemate) | 0.021 | 0.007 | 0.02 | 0.006 |

| WEB2387 (distomer) | 1.55 | 0.081 | 1.2 | 0.086 |

| Apafant (related compound) | 0.07 | 0.018 | 0.066 | 0.016 |

Data sourced from opnMe.com by Boehringer Ingelheim.[4] As shown in the table, there is a 40-80-fold reduction in in vivo potency of WEB2387 compared to S-Bepafant.[5][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize WEB2387.

PAF Receptor Binding Assay

This assay determines the binding affinity of a compound to the PAF receptor.

-

Objective: To determine the equilibrium dissociation constant (K D ) of WEB2387 for the human PAF receptor.

-

Principle: A competitive binding assay is used, where the test compound (WEB2387) competes with a radiolabeled ligand ([ 3 H]PAF) for binding to the PAF receptor on human platelet membranes.

-

Methodology:

-

Preparation of Platelet Membranes: Isolate platelet-rich plasma from human venous blood. Prepare platelet membranes through centrifugation and lysis.

-

Binding Reaction: Incubate the platelet membranes with a fixed concentration of [ 3 H]PAF and varying concentrations of WEB2387.

-

Separation: Separate the bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: The concentration of WEB2387 that inhibits 50% of the specific binding of [ 3 H]PAF (IC 50 ) is determined. The K D is then calculated using the Cheng-Prusoff equation.[4]

-

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit PAF-induced platelet aggregation.

-

Objective: To determine the half-maximal inhibitory concentration (IC 50 ) of WEB2387 for PAF-induced human platelet aggregation.

-

Principle: Platelet aggregation is measured by the change in light transmission through a suspension of platelet-rich plasma (PRP) using an aggregometer.

-

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP): Collect human venous blood into an anticoagulant and centrifuge at a low speed to obtain PRP.[6]

-

Assay Procedure:

-

Data Analysis: The IC 50 value is calculated as the concentration of WEB2387 that causes 50% inhibition of the maximum aggregation induced by PAF alone.[8]

-

In Vivo PAF-Induced Bronchoconstriction in Guinea Pigs

This in vivo model assesses the efficacy of a compound in antagonizing the physiological effects of PAF.

-

Objective: To determine the median effective dose (ED 50 ) of WEB2387 required to inhibit PAF-induced bronchoconstriction in anesthetized guinea pigs.

-

Principle: Intravenous administration of PAF in guinea pigs induces acute bronchoconstriction, which can be measured as changes in respiratory flow and mean arterial pressure.[9][10]

-

Methodology:

-

Animal Preparation: Anesthetize guinea pigs and surgically prepare them for the measurement of respiratory flow and arterial blood pressure.[11]

-

Drug Administration: Administer WEB2387 either intravenously (i.v.) or orally (p.o.) at various doses prior to the PAF challenge.

-

PAF Challenge: Administer a standardized dose of PAF intravenously to induce bronchoconstriction.[12]

-

Measurement of Response: Continuously record respiratory flow and mean arterial pressure.

-

Data Analysis: The ED 50 is calculated as the dose of WEB2387 that produces a 50% inhibition of the PAF-induced changes in respiratory flow or mean arterial pressure.

-

Visualizations: Signaling Pathways and Experimental Workflows

PAF Receptor Signaling Pathway

The binding of PAF to its receptor initiates a cascade of intracellular signaling events. This compound and S-bepafant act as antagonists, blocking these downstream effects, while WEB2387 exhibits significantly weaker antagonism.

Caption: Simplified PAF receptor signaling cascade.

Experimental Workflow for Comparative Analysis

A logical workflow is essential for comparing the activity of this compound, its enantiomers, and WEB2387.

References

- 1. Figure 4 from Platelet-activating factor: receptors and signal transduction. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pardon Our Interruption [opnme.com]

- 5. researchgate.net [researchgate.net]

- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 7. Pardon Our Interruption [opnme.com]

- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pardon Our Interruption [opnme.com]

- 10. Pardon Our Interruption [opnme.com]

- 11. Bronchoconstriction and eosinophil recruitment in guinea pig lungs after platelet activating factor administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Suppression of PAF-induced bronchoconstriction in the guinea-pig by oxatomide: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Bepafant: A Comprehensive Technical Guide to its Inhibition of PAF-Induced Neutrophil Aggregation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of bepafant, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. The document elucidates the pivotal role of this compound in the inhibition of PAF-induced neutrophil aggregation, a critical process in the inflammatory cascade. Detailed experimental protocols, quantitative data, and visualizations of the underlying signaling pathways are presented to offer a comprehensive resource for researchers and professionals in the field of drug development and inflammatory response.

Introduction

Platelet-Activating Factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a highly potent phospholipid mediator implicated in a myriad of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. A key cellular response to PAF is the activation and aggregation of neutrophils, the most abundant type of white blood cells and frontline defenders in the innate immune system. While essential for host defense, excessive or unregulated neutrophil aggregation can lead to tissue damage and contribute to the pathogenesis of various inflammatory diseases.

This compound (WEB 2170) is a synthetic thieno-triazolodiazepine that acts as a competitive antagonist of the PAF receptor (PAFR).[1] By binding to the PAFR, this compound effectively blocks the downstream signaling cascades initiated by PAF, thereby mitigating its pro-inflammatory effects. This guide focuses specifically on the mechanism and quantitative assessment of this compound's inhibitory action on PAF-induced neutrophil aggregation.

Mechanism of Action: Inhibition of PAF-Induced Neutrophil Aggregation

PAF-induced neutrophil aggregation is a multi-step process involving intracellular signaling and the modulation of cell surface adhesion molecules. This compound intervenes at the initial step of this cascade by preventing the binding of PAF to its G-protein coupled receptor on the neutrophil surface.

The PAF Signaling Cascade in Neutrophils

Upon binding to its receptor, PAF triggers a cascade of intracellular events that culminate in a state of neutrophil activation and increased adhesiveness:

-

G-Protein Activation: The PAF receptor is coupled to a Gq-type G-protein. PAF binding induces a conformational change in the receptor, leading to the activation of the G-protein.

-

Phospholipase C (PLC) Activation: The activated G-protein stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).

-

Downstream Kinase Activation: PKC, along with other signaling intermediates, activates downstream kinase pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

Modulation of Adhesion Molecules: These signaling cascades lead to critical changes in the expression and conformation of adhesion molecules on the neutrophil surface, primarily L-selectin (CD62L) and the β2-integrin Mac-1 (CD11b/CD18). This involves the shedding of L-selectin and the upregulation and conformational activation of Mac-1, which collectively promote cell-cell adhesion and aggregation.[2]

This compound's Point of Intervention

This compound, as a competitive antagonist, binds to the PAF receptor with high affinity, preventing PAF from initiating this signaling cascade.[3][4] This blockade is the primary mechanism by which this compound inhibits PAF-induced neutrophil aggregation.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory efficacy of this compound on PAF-induced neutrophil aggregation has been quantified in vitro. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Compound | Target | Species | IC50 (nM) | Reference |

| This compound (WEB 2170) | PAF-induced Neutrophil Aggregation | Human | 830 | [1][5] |

| Apafant (WEB 2086) | PAF-induced Neutrophil Aggregation | Human | 360 | [4] |

| S-Bepafant | PAF-induced Neutrophil Aggregation | Human | Not Determined | [3] |

| WEB2387 (inactive distomer) | PAF-induced Neutrophil Aggregation | Human | Not Determined | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory effect of this compound on PAF-induced neutrophil aggregation.

Isolation of Human Neutrophils

A high-purity neutrophil population is essential for accurate in vitro assays.

Materials:

-

Anticoagulated (e.g., with sodium heparin) whole human blood from healthy donors.

-

Density gradient medium (e.g., Polymorphprep™).

-

Hanks' Balanced Salt Solution (HBSS), without Ca2+ and Mg2+.

-

Red Blood Cell Lysis Buffer.

-

HBSS with Ca2+ and Mg2+.

-

Trypan blue solution.

-

Hemocytometer or automated cell counter.

Procedure:

-

Bring all solutions to room temperature.

-

Carefully layer 5 mL of anticoagulated whole blood over 5 mL of density gradient medium in a 15 mL conical tube.

-

Centrifuge at 500 x g for 30-35 minutes at room temperature with the centrifuge brake off.

-

After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cells).

-

Collect the neutrophil layer.

-

Wash the collected neutrophils by adding HBSS (without Ca2+/Mg2+) to a final volume of 10 mL and centrifuge at 350 x g for 10 minutes.

-

To remove contaminating red blood cells, resuspend the cell pellet in 2 mL of Red Blood Cell Lysis Buffer for 30-60 seconds, then add 8 mL of HBSS (without Ca2+/Mg2+) and centrifuge at 250 x g for 5 minutes.

-

Repeat the wash step with HBSS (without Ca2+/Mg2+).

-

Resuspend the final neutrophil pellet in HBSS (with Ca2+/Mg2+) at a concentration of 2 x 10^6 cells/mL.

-

Assess cell viability using the trypan blue exclusion method. Purity should be >95% as determined by morphology on a stained cytospin preparation.

Neutrophil Aggregation Assay by Light Transmission Aggregometry

This method measures the increase in light transmission through a stirred suspension of neutrophils as they aggregate.

Materials:

-

Isolated human neutrophils (2 x 10^6 cells/mL in HBSS with Ca2+/Mg2+).

-

Platelet-Activating Factor (PAF) stock solution (e.g., 1 mM in ethanol, serially diluted in HBSS).

-

This compound stock solution (e.g., 10 mM in DMSO, serially diluted in HBSS).

-

Light Transmission Aggregometer.

-

Stir bars.

Procedure:

-

Pre-warm the aggregometer to 37°C.

-

Pipette 450 µL of the neutrophil suspension into a siliconized glass cuvette with a stir bar.

-

Place the cuvette in the heating block of the aggregometer and allow the cells to equilibrate for 5 minutes with stirring (e.g., 900 rpm).

-

To determine the inhibitory effect of this compound, add 50 µL of the desired concentration of this compound (or vehicle control) to the neutrophil suspension and incubate for 3 minutes.

-

Establish a baseline light transmission reading.

-

Initiate aggregation by adding 50 µL of a sub-maximal concentration of PAF (e.g., 100 nM final concentration) and record the change in light transmission for 5-10 minutes.

-

The extent of aggregation is quantified as the maximum change in light transmission.

-

Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control.

Neutrophil Aggregation and Activation Marker Analysis by Flow Cytometry

Flow cytometry allows for the quantitative analysis of neutrophil aggregation and the expression of activation markers on a single-cell level.

Materials:

-

Isolated human neutrophils (2 x 10^6 cells/mL in HBSS with Ca2+/Mg2+).

-

Platelet-Activating Factor (PAF).

-

This compound.

-

Fluorochrome-conjugated antibodies against CD11b (Mac-1) and CD62L (L-selectin).

-

Isotype control antibodies.

-

FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).

-

Flow cytometer.

Procedure:

-

In microcentrifuge tubes, pre-incubate 100 µL of the neutrophil suspension with various concentrations of this compound or vehicle control for 10 minutes at 37°C.

-

Stimulate the neutrophils by adding PAF (e.g., 100 nM final concentration) and incubate for 15 minutes at 37°C.

-

Stop the reaction by adding 1 mL of ice-cold FACS buffer.

-

Centrifuge the cells at 300 x g for 5 minutes at 4°C and discard the supernatant.

-

Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorochrome-conjugated antibodies against CD11b and CD62L (and isotype controls in separate tubes).

-

Incubate on ice for 30 minutes in the dark.

-

Wash the cells twice with 1 mL of FACS buffer.

-

Resuspend the final cell pellet in 300 µL of FACS buffer.

-

Acquire data on a flow cytometer.

-

Analysis:

-

Aggregation: Gate on the neutrophil population based on forward and side scatter. An increase in forward scatter (FSC) and the appearance of events with higher FSC and side scatter (SSC) can indicate cell aggregates.

-

Activation Markers: Quantify the mean fluorescence intensity (MFI) of CD11b and CD62L on the single-cell population. PAF stimulation will induce an increase in CD11b MFI and a decrease in CD62L MFI. Analyze the dose-dependent effect of this compound on these changes.

-

Visualizations

Signaling Pathway of PAF-Induced Neutrophil Aggregation

Caption: PAF signaling cascade leading to neutrophil aggregation and its inhibition by this compound.

Experimental Workflow for this compound Inhibition Assay

Caption: Workflow for assessing this compound's inhibition of PAF-induced neutrophil aggregation.

Conclusion

This compound is a well-characterized, potent inhibitor of PAF-induced neutrophil aggregation. Its mechanism of action is centered on the competitive antagonism of the PAF receptor, thereby preventing the initiation of a complex intracellular signaling cascade that leads to neutrophil activation and enhanced cell-cell adhesion. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the continued investigation of this compound and other PAF receptor antagonists in the context of inflammatory diseases. The visualization of the signaling pathway and experimental workflow offers a clear framework for understanding the molecular and procedural aspects of this area of research. Further studies to delineate the precise dose-response relationship of this compound and its stereoisomers on neutrophil aggregation will continue to refine our understanding of its therapeutic potential.

References

- 1. Pharmacologic activity of this compound (WEB 2170), a new and selective hetrazepinoic antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective regulation of expression of surface adhesion molecules Mac-1, L-selectin, and VLA-4 on human eosinophils and neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. opnme.com [opnme.com]

- 4. Pardon Our Interruption [opnme.com]

- 5. Pardon Our Interruption [opnme.com]

Investigating the PAF Pathway In Vitro: A Technical Guide to Utilizing Bepafant

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Platelet-Activating Factor (PAF) pathway and the utility of Bepafant as a potent and specific antagonist for its in vitro investigation. This document outlines the mechanism of action of this compound, presents key quantitative data, offers detailed experimental protocols for studying PAF-mediated cellular responses, and provides visual representations of the signaling cascade and experimental workflows.

Introduction: The Platelet-Activating Factor (PAF) Signaling Pathway

The Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1] Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) found on the surface of various cell types, including platelets, neutrophils, and endothelial cells.[2]

Upon binding of PAF to its receptor, a conformational change occurs, leading to the activation of heterotrimeric G-proteins, primarily Gq and Gi.[3] This initiates a cascade of intracellular signaling events:

-

Gq Pathway: The activated Gq alpha subunit stimulates phospholipase C (PLC).[3][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6]

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[5][7]

-

DAG , along with the increased intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to cellular responses.[4]

-

-

Gi Pathway: The Gi alpha subunit can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, although the Gq pathway is the primary mediator of many acute PAF-induced responses.[3]

-

MAPK Pathway Activation: The PAF signaling cascade also leads to the activation of the mitogen-activated protein kinase (MAPK) pathway, which is crucial for regulating gene expression and other long-term cellular responses.[8][9][10] This activation can occur through pathways dependent on and independent of intracellular calcium increases.[8]

These signaling events culminate in a variety of cellular responses, such as platelet and neutrophil aggregation, chemotaxis, and the release of inflammatory mediators.[2]

This compound: A Key Tool for PAF Pathway Interrogation

This compound (WEB 2170) is a potent and specific synthetic antagonist of the PAF receptor.[3] It belongs to the thienotriazolodiazepine class of compounds and functions by competitively inhibiting the binding of PAF to its receptor, thereby blocking the downstream signaling cascade.[3]

This compound is a racemic mixture, with the S-enantiomer (S-Bepafant) being the active component (eutomer), while the R-enantiomer (WEB 2387) is inactive (distomer) and serves as an excellent negative control for in vitro experiments.[3]

Quantitative Data for this compound

The following tables summarize key quantitative data for this compound and its related compounds, providing researchers with essential information for experimental design.

| Compound | Target | Assay | Organism | Value | Unit | Reference |

| This compound | PAF Receptor | [3H]PAF Binding | Human | 16 | nM (KD) | [3] |

| This compound | PAF-induced Platelet Aggregation | In vitro | Human | 310 | nM (IC50) | [3] |

| This compound | PAF-induced Neutrophil Aggregation | In vitro | Human | 830 | nM (IC50) | [3][11] |

| S-Bepafant | PAF Receptor | [3H]PAF Binding | Human | 14 | nM (KD) | [2] |

| S-Bepafant | PAF-induced Platelet Aggregation | In vitro | Human | 350 | nM (IC50) | [2] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to investigate the PAF pathway using this compound.

In Vitro Platelet Aggregation Assay

This assay measures the ability of platelets to aggregate in response to PAF and the inhibitory effect of this compound.

Materials:

-

Human whole blood collected in 3.2% sodium citrate.

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

-

Platelet-Activating Factor (PAF).

-

This compound.

-

Aggregometer.

-

Phosphate-Buffered Saline (PBS).

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect fresh human blood into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off.[12]

-

Carefully collect the upper, straw-colored layer, which is the PRP.

-

-

Preparation of Platelet-Poor Plasma (PPP):

-

Centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature.[13]

-

Collect the supernatant, which is the PPP. The PPP is used to set the 100% aggregation baseline in the aggregometer.

-

-

Platelet Aggregation Measurement:

-

Warm the PRP to 37°C.

-

Place a cuvette with PPP in the aggregometer to calibrate for 100% light transmission.

-

Place a cuvette with PRP in the sample well of the aggregometer to set the 0% aggregation baseline.

-

To test the inhibitory effect of this compound, pre-incubate the PRP with various concentrations of this compound (or its vehicle control) for a specified time (e.g., 5-10 minutes) at 37°C with stirring.

-

Initiate platelet aggregation by adding a sub-maximal concentration of PAF to the PRP.

-

Record the change in light transmission over time, which corresponds to the degree of platelet aggregation.

-

-

Data Analysis:

-

Calculate the percentage of aggregation for each condition.

-

Plot the percentage of inhibition of aggregation against the concentration of this compound to determine the IC50 value.

-

In Vitro Neutrophil Aggregation Assay

This assay assesses the aggregation of isolated neutrophils in response to PAF and its inhibition by this compound.

Materials:

-

Human whole blood collected in anticoagulant (e.g., EDTA).

-

Neutrophil isolation reagents (e.g., Ficoll-Paque, Dextran).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

Platelet-Activating Factor (PAF).

-

This compound.

-

Spectrophotometer or aggregometer.

Procedure:

-

Neutrophil Isolation:

-

Isolate neutrophils from fresh human blood using a standard method such as density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of red blood cells.

-

Resuspend the purified neutrophils in a suitable buffer (e.g., HBSS) at a concentration of 2-5 x 10^6 cells/mL.

-

-

Neutrophil Aggregation Measurement:

-

Pre-warm the neutrophil suspension to 37°C.

-

To test the effect of this compound, pre-incubate the neutrophils with various concentrations of this compound (or vehicle control) for 5-10 minutes at 37°C.

-

Add PAF to the neutrophil suspension to induce aggregation.

-

Monitor the change in light transmittance or absorbance over time using a spectrophotometer or aggregometer. An increase in light transmittance indicates cell aggregation.

-

-

Data Analysis:

-

Determine the rate and extent of aggregation for each condition.

-

Calculate the percentage of inhibition of aggregation by this compound and determine the IC50 value.

-

Visualizing the PAF Pathway and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the PAF signaling pathway and a typical experimental workflow for using this compound.

Caption: The PAF signaling pathway.

Caption: Experimental workflow for using this compound.

Caption: this compound's mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 5. IP3 and PLC [worms.zoology.wisc.edu]

- 6. youtube.com [youtube.com]

- 7. Amplification of Ca2+ signaling by diacylglycerol-mediated inositol 1,4,5-trisphosphate production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Platelet activating factor activates MAPK and increases in intracellular calcium via independent pathways in B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PAF-Mediated MAPK Signaling Hyperactivation via LAMTOR3 Induces Pancreatic Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Bepafant Dosage for In Vivo Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bepafant (formerly known as WEB 2170) is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR).[1][2][3][4][5] As a thieno-triazolodiazepine derivative, this compound has demonstrated significant efficacy in a variety of in vivo animal models of inflammation, allergy, and shock.[3][4] It acts by competitively inhibiting the binding of PAF to its G-protein coupled receptor, thereby blocking downstream signaling pathways implicated in numerous pathological processes.[4][6][5] These application notes provide a comprehensive overview of this compound dosage, experimental protocols, and its mechanism of action for researchers utilizing this compound in preclinical studies.

Data Presentation: this compound In Vivo Efficacy

The following tables summarize the effective doses (ED₅₀) and pharmacokinetic parameters of this compound in various animal models.

Table 1: Effective Dose (ED₅₀) of this compound in Guinea Pigs

| Parameter | Route of Administration | ED₅₀ (mg/kg) | Reference |

| Respiratory Flow | Oral (p.o.) | 0.021 | [1] |

| Respiratory Flow | Intravenous (i.v.) | 0.007 | [1] |

| Mean Arterial Pressure | Oral (p.o.) | Comparable to Respiratory Flow | [1] |

| Mean Arterial Pressure | Intravenous (i.v.) | Comparable to Respiratory Flow | [1] |

Table 2: Efficacy of this compound in Various Animal Models

| Animal Model | Route of Administration | Dosage Range (mg/kg) | Effect | Reference |

| Guinea Pig (PAF-induced bronchoconstriction & hypotension) | Oral (p.o.) | 0.005 - 0.5 | Abrogation of effects | [2] |

| Guinea Pig (PAF-induced bronchoconstriction & hypotension) | Intravenous (i.v.) | 0.005 - 0.05 | Abrogation of effects | [2] |

| Mouse (PAF-induced lethality) | Oral (p.o.) | 0.01 - 1 | Protection from lethal effect | [2] |

| Mouse (PAF-induced lethality) | Intravenous (i.v.) | 0.005 - 0.1 | Protection from lethal effect | [2] |

| Rat (PAF-induced hypotension) | Oral (p.o.) | 0.05 - 1 | Inhibition of hypotension | [2] |

| Rat (PAF-induced hypotension) | Intravenous (i.v.) | 0.001 - 0.1 | Inhibition of hypotension | [2] |

| Rat (PAF-induced paw edema) | Not specified | Not specified | Attenuation of edema | [4] |

| Cat (Myocardial ischemia and reperfusion) | Intravenous (i.v.) | 1 mg/kg bolus + 2 mg/kg/hr infusion | Cardioprotective effects |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Oral (p.o.) Dose | Intravenous (i.v.) Dose | Reference |

| Dose | 5.0 mg/kg | 0.48 mg/kg | [1] |

| tₘₐₓ (h) | 0.8 | N/A | [1] |

| Cₘₐₓ (nM) | 491 | N/A | [1] |

| t₁/₂ (h) | 5.4 | N/A | [1] |

| Mean Residence Time (h) | N/A | 0.38 | [1] |

| Bioavailability (F%) | 37 | N/A | [1] |

| Volume of Distribution (Vss; L/kg) | N/A | 1.7 | [1] |

Mechanism of Action and Signaling Pathway

This compound is a competitive antagonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein-coupled receptor.[1][4][5] Upon binding of its ligand, PAF, the PAFR activates downstream signaling cascades that mediate inflammatory and thrombotic responses. This compound blocks these effects by preventing PAF from binding to its receptor. Key signaling pathways inhibited by this compound include the activation of the mitogen-activated protein kinase (MAPK) pathway and phosphoinositol turnover.[4]

Experimental Protocols

The following are detailed methodologies for key in vivo experiments to assess the efficacy of this compound.

Inhibition of PAF-Induced Bronchoconstriction in Guinea Pigs

This protocol is designed to evaluate the ability of this compound to prevent acute bronchospasm induced by PAF.

Materials:

-

Male Hartley guinea pigs (350-450 g)

-

This compound

-

Platelet-Activating Factor (PAF)

-

Anesthetic (e.g., urethane)

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose for oral administration; sterile saline for intravenous administration)

-

Sterile saline

-

Ventilator

-

Pressure transducer and recording system

Procedure:

-

Animal Preparation: Anesthetize the guinea pig and perform a tracheotomy. Connect the animal to a ventilator.

-

This compound Administration:

-

Oral (p.o.): Administer this compound (0.005 - 0.5 mg/kg) or vehicle by oral gavage 60 minutes prior to PAF challenge.

-

Intravenous (i.v.): Administer this compound (0.005 - 0.05 mg/kg) or vehicle via a cannulated jugular vein 5 minutes prior to PAF challenge.

-

-

PAF Challenge: Induce bronchoconstriction by administering PAF (e.g., 30 ng/kg/min) via intravenous infusion.[2]

-

Measurement: Continuously measure and record intratracheal pressure to assess changes in airway resistance.

-

Data Analysis: Calculate the percentage inhibition of the PAF-induced increase in intratracheal pressure in this compound-treated animals compared to the vehicle-treated control group.

Inhibition of PAF-Induced Hypotension in Rats

This protocol assesses the efficacy of this compound in preventing PAF-induced hypotension.

Materials:

-

Male Wistar rats (250-300 g)

-

This compound

-

Platelet-Activating Factor (PAF)

-

Anesthetic (e.g., urethane)

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose for oral administration; sterile saline for intravenous administration)

-

Sterile saline

-

Arterial catheter

-

Pressure transducer and recording system

Procedure:

-

Animal Preparation: Anesthetize the rat and cannulate the carotid artery for blood pressure measurement.

-

This compound Administration:

-

PAF Challenge: Induce hypotension by administering a bolus of PAF (e.g., 1 µg/kg, i.v.).

-

Measurement: Continuously record mean arterial pressure (MAP).

-

Data Analysis: Determine the maximum decrease in MAP following PAF administration and calculate the percentage inhibition in this compound-treated animals relative to the vehicle control group.

Inhibition of PAF-Induced Paw Edema in Rats

This protocol is used to evaluate the anti-inflammatory effects of this compound on PAF-induced paw edema.

Materials:

-

Male Wistar rats (150-200 g)

-

This compound

-

Platelet-Activating Factor (PAF)

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose for oral administration)

-

Sterile saline

-

Plethysmometer or calipers

Procedure:

-

This compound Administration: Administer this compound or vehicle orally 60 minutes prior to the PAF injection.

-

Paw Edema Induction: Inject a solution of PAF (e.g., 1 µg in 0.1 mL saline) into the subplantar region of the rat's right hind paw. Inject an equal volume of saline into the left hind paw as a control.

-

Measurement: Measure the volume or thickness of both hind paws at various time points (e.g., 15, 30, 60, and 120 minutes) after the PAF injection using a plethysmometer or calipers.

-

Data Analysis: Calculate the increase in paw volume (edema) for each animal by subtracting the initial paw volume from the post-injection measurements. Determine the percentage inhibition of edema in the this compound-treated group compared to the vehicle-treated group.

Considerations for In Vivo Studies

-

Vehicle Selection: this compound is a lipophilic compound. For oral administration, suspension in an aqueous vehicle such as 0.5% carboxymethylcellulose or 1% methylcellulose is common. For intravenous administration, solubilization in a vehicle such as a mixture of saline, ethanol, and a solubilizing agent like PEG 400 may be necessary. Preliminary solubility and stability studies are recommended.

-

Dose Selection: The provided dosage ranges are a starting point. Dose-response studies are crucial to determine the optimal dose for a specific animal model and experimental endpoint.

-

Controls: Appropriate vehicle controls are essential for all experiments. Additionally, the inactive enantiomer of this compound, WEB 2387, can be used as a negative control to demonstrate the specificity of the observed effects.[1][4] S-Bepafant, the active enantiomer, is also available and exhibits slightly higher potency than the racemic mixture.[4]

-

Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the PAF receptor in various physiological and pathological processes. The data and protocols presented in these application notes provide a comprehensive resource for researchers planning to use this compound in in vivo animal models. Careful consideration of experimental design, including appropriate dosage, vehicle selection, and controls, will ensure the generation of robust and reproducible data.

References

- 1. PREPARE: guidelines for planning animal research and testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. norecopa.no [norecopa.no]

- 3. Pharmacologic activity of this compound (WEB 2170), a new and selective hetrazepinoic antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pardon Our Interruption [opnme.com]

- 5. Pardon Our Interruption [opnme.com]

- 6. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bepafant in Platelet Aggregation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bepafant is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2][3] Structurally classified as a thienotriazolodiazepine, this compound effectively inhibits the pro-inflammatory and thrombotic actions of PAF.[1][2][3] PAF is a key phospholipid mediator involved in various physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[4][5] It exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor found on the surface of platelets and other cells.[6][7][8] this compound functions by competitively binding to the PAFR, thereby blocking the downstream signaling cascade that leads to platelet activation and aggregation.[1] These application notes provide a detailed protocol for utilizing this compound in platelet aggregation assays to study PAF-mediated platelet function and to evaluate the efficacy of PAF receptor antagonists.

Mechanism of Action

Platelet-Activating Factor (PAF) mediates its effects through a specific G-protein coupled receptor (GPCR) on the platelet membrane.[6][8] The binding of PAF to its receptor initiates a signaling cascade involving both Gq and Gi proteins.[8] The Gq pathway activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The Gi pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The culmination of these signaling events is an increase in intracellular calcium concentration, which is a critical step for platelet shape change, granule secretion, and ultimately, aggregation.[8][9]

This compound, as a competitive antagonist, binds to the PAF receptor, preventing PAF from binding and initiating this signaling cascade.[1] This inhibitory action makes this compound a valuable tool for studying the physiological roles of PAF in platelet function and for the development of anti-platelet therapies.

Data Presentation

The inhibitory effect of this compound on PAF-induced platelet aggregation is concentration-dependent. The following table summarizes the quantitative data for this compound and its active enantiomer, S-Bepafant.

| Compound | Assay | Species | IC50 (nM) | Reference |

| This compound | Platelet Aggregation | Human | 310 | [1][10] |

| This compound | Platelet Aggregation | Human | 300 | [2] |

| S-Bepafant | Platelet Aggregation | Human | 350 | [11] |

| This compound | Neutrophil Aggregation | Human | 830 | [1][10] |

Note: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (e.g., platelet aggregation) is reduced by half.

Experimental Protocols

Protocol for Platelet Aggregation Assay Using this compound

This protocol details the in vitro assessment of this compound's inhibitory effect on PAF-induced human platelet aggregation using light transmission aggregometry (LTA). LTA is considered the gold standard for evaluating platelet function.[12]

Materials:

-

This compound

-

Platelet-Activating Factor (PAF)

-

Human whole blood (from healthy, consenting donors who have not taken anti-platelet medication)

-

3.2% Sodium Citrate

-

Bovine Serum Albumin (BSA)

-

Tyrode's Buffer (or similar physiological buffer)

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Spectrophotometer or Platelet Aggregometer

-

Pipettes and tips

-

Centrifuge

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect human whole blood into tubes containing 3.2% sodium citrate as an anticoagulant (ratio of 9 parts blood to 1 part citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

-

Carefully collect the upper PRP layer.

-

To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes. The supernatant is the PPP. The PPP is used to set the 100% aggregation baseline in the aggregometer.[12]

-

-

Preparation of Reagents:

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10 mM).

-

This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations for the dose-response curve.

-

PAF Stock Solution: Prepare a stock solution of PAF in a suitable solvent (e.g., ethanol with 0.1% BSA) at a high concentration (e.g., 1 mM).

-

PAF Working Solution: Dilute the PAF stock solution in the assay buffer to a concentration that induces submaximal aggregation (typically in the nanomolar range). The optimal concentration should be determined empirically.

-

-

Platelet Aggregation Assay:

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Pre-warm the PRP samples to 37°C for 10-15 minutes.

-

Place a cuvette with PRP into the aggregometer and establish a baseline (0% aggregation). Use a cuvette with PPP to set the 100% aggregation mark.[12]

-

Add a small volume of the this compound working solution (or vehicle control) to the PRP and incubate for a specified time (e.g., 1-3 minutes) with stirring.[1][11]

-

Initiate platelet aggregation by adding the PAF working solution.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) or until a stable aggregation plateau is reached.

-

Repeat the procedure for each concentration of this compound to generate a dose-response curve.

-

-

Data Analysis:

-

Determine the maximum percentage of aggregation for each concentration of this compound.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value of this compound from the dose-response curve using non-linear regression analysis.

-

Mandatory Visualizations

Signaling Pathway of PAF-Induced Platelet Aggregation and Inhibition by this compound

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Pharmacologic activity of this compound (WEB 2170), a new and selective hetrazepinoic antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pardon Our Interruption [opnme.com]

- 4. Platelet-activating factor - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. opnme.com [opnme.com]

- 11. Pardon Our Interruption [opnme.com]

- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Bepafant Administration in Guinea Pig Anaphylaxis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaphylaxis is a severe, life-threatening systemic hypersensitivity reaction. The guinea pig has long been utilized as a relevant animal model for studying the pathophysiology of anaphylaxis and for the preclinical evaluation of novel therapeutic agents. A key mediator implicated in the complex cascade of anaphylaxis is Platelet-Activating Factor (PAF). Bepafant (also known as WEB 2170) is a potent and selective antagonist of the PAF receptor, belonging to the thienotriazolodiazepine class of compounds.[1][2] It competitively inhibits the binding of PAF to its receptor, thereby blocking downstream signaling pathways that contribute to the clinical manifestations of anaphylaxis, such as bronchoconstriction, hypotension, and increased vascular permeability.[2][3] These application notes provide detailed protocols for the administration of this compound in guinea pig models of anaphylaxis, along with summarized data on its efficacy.

Mechanism of Action of this compound

This compound is a synthetic antagonist of the pro-inflammatory platelet-activating factor (PAF) receptor.[2] By binding with low nanomolar affinity to the PAF receptor, it competitively inhibits the pro-inflammatory functions of this receptor.[1] The PAF receptor is a G-protein-coupled seven-transmembrane receptor that plays a significant role in stimulating inflammatory and thrombotic responses.[2] Activation of the PAF receptor by PAF initiates a cascade of cellular responses, including the activation of the mitogen-activated protein kinase (MAPK) pathway, phosphoinositol turnover, aggregation of platelets and granulocytes, and chemotaxis of leukocytes.[2] this compound's antagonism of the PAF receptor effectively mitigates these downstream effects.

Signaling Pathway of PAF-Mediated Anaphylaxis

Caption: PAF Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

The following tables summarize the dosages and effects of this compound in guinea pig anaphylaxis models based on available literature.